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Compound of Interest

Compound Name: PAF C-18:1

Cat. No.: B161430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide comprehensive guidelines for the handling, storage,

and use of Platelet-Activating Factor C-18:1 (PAF C-18:1) in various experimental settings. The

protocols outlined below are intended to serve as a starting point for researchers, and

optimization may be required for specific experimental conditions and cell types.

Product Information and Storage
PAF C-18:1 is a bioactive phospholipid that acts as a potent agonist for the Platelet-Activating

Factor receptor (PAFR). It plays a crucial role in various physiological and pathological

processes, including inflammation, immune responses, and cell signaling.

Property Value Reference

Molecular Formula C₂₈H₅₆NO₇P [1][2]

Molecular Weight 549.7 g/mol [1][2][3]

Appearance
Provided as a solution in

ethanol
[2]

Storage Temperature -20°C [1][2]

Stability ≥ 2 years at -20°C

Handling Precautions:
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PAF C-18:1 should be handled in a well-ventilated area.

Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment

(PPE), including gloves and safety glasses.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Solubility
PAF C-18:1 is soluble in various organic solvents and can be prepared in aqueous solutions,

typically with the aid of a carrier protein like bovine serum albumin (BSA).

Solvent Solubility

Ethanol 10 mg/mL

Dimethylformamide (DMF) 10 mg/mL

Dimethyl sulfoxide (DMSO) 10 mg/mL

Phosphate-Buffered Saline (PBS, pH 7.2) Soluble with carrier protein (e.g., BSA)

Preparation of Stock and Working Solutions
3.1. Preparation of a 10 mg/mL Stock Solution in Ethanol:

PAF C-18:1 is often supplied pre-dissolved in ethanol. If working with a solid form,

aseptically add the appropriate volume of absolute ethanol to the vial to achieve a final

concentration of 10 mg/mL.

Vortex briefly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

3.2. Preparation of Working Solutions:

For cell-based assays, it is recommended to prepare fresh working solutions from the stock

solution. The final concentration of the organic solvent in the cell culture medium should be

kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
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Determine the desired final concentration of PAF C-18:1 for your experiment.

Calculate the volume of the stock solution needed.

Dilute the stock solution in an appropriate vehicle. For many cell-based assays, a carrier

protein such as fatty acid-free BSA is used to enhance the solubility and bioavailability of

PAF C-18:1 in aqueous media. A common vehicle is PBS or serum-free media containing

0.1% BSA.

Briefly vortex the working solution before adding it to the cells.

Experimental Protocols
4.1. Neutrophil Chemotaxis Assay

This protocol describes a method to assess the chemotactic response of neutrophils to PAF C-
18:1 using a Boyden chamber or a similar multi-well chemotaxis system.

Materials:

Isolated human or murine neutrophils

Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)

PAF C-18:1 working solutions (ranging from 10 nM to 1 µM)

Chemotaxis chamber with a polycarbonate membrane (e.g., 3-5 µm pore size)

Calcein-AM or other suitable fluorescent dye for cell labeling

Fluorescence plate reader

Procedure:

Isolate neutrophils from whole blood using a density gradient centrifugation method.

Resuspend the isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁶

cells/mL.
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Label the neutrophils with Calcein-AM according to the manufacturer's instructions.

Add PAF C-18:1 working solutions to the lower wells of the chemotaxis chamber. Use

chemotaxis medium alone as a negative control.

Place the membrane over the lower wells.

Add the labeled neutrophil suspension to the upper wells.

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

After incubation, carefully remove the non-migrated cells from the top of the membrane.

Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate

reader.

Expected Results: PAF C-18:1 is expected to induce a dose-dependent increase in neutrophil

migration.

4.2. Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration

([Ca²⁺]i) in response to PAF C-18:1 stimulation.

Materials:

Adherent or suspension cells expressing the PAF receptor (e.g., Human Conjunctival

Epithelial Cells (HCECs), platelets, or transfected cell lines)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

PAF C-18:1 working solutions (ranging from 10 pM to 10 µM)

Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging

Procedure:
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Seed the cells in a 96-well black-walled, clear-bottom plate (for plate reader) or on glass

coverslips (for microscopy).

Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS

for 30-60 minutes at 37°C.

Wash the cells twice with HBSS to remove excess dye.

Add HBSS (with Ca²⁺ and Mg²⁺) to the cells.

Measure the baseline fluorescence for a few minutes.

Add the PAF C-18:1 working solution to the cells and continue to record the fluorescence

signal for several minutes.

For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm and

380 nm is used to determine the intracellular calcium concentration. For Fluo-4, the change

in fluorescence intensity at ~516 nm after excitation at ~494 nm is measured.

Expected Results: PAF C-18:1 will induce a rapid and transient increase in intracellular calcium

concentration in PAFR-expressing cells.

4.3. Western Blotting for Downstream Signaling

This protocol provides a general framework for analyzing the phosphorylation of downstream

signaling proteins, such as ERK1/2 (p44/p42 MAPK), following stimulation with PAF C-18:1.

Materials:

Cells expressing the PAF receptor

Serum-free cell culture medium

PAF C-18:1 working solutions (e.g., 100 nM)

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels and electrophoresis equipment

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells and grow to 70-80% confluency.

Serum-starve the cells for 4-6 hours prior to stimulation.

Treat the cells with PAF C-18:1 at the desired concentration for various time points (e.g., 0,

2, 5, 10, 30 minutes).

Immediately after treatment, wash the cells with ice-cold PBS.

Lyse the cells with ice-cold RIPA buffer.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatants using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-

total-ERK1/2) to confirm equal loading.

Expected Results: PAF C-18:1 stimulation should lead to a time-dependent increase in the

phosphorylation of downstream signaling proteins like ERK1/2.

Signaling Pathways and Experimental Workflows
// Nodes PAF_C18_1 [label="PAF C-18:1", fillcolor="#FBBC05", fontcolor="#202124"]; PAFR

[label="PAF Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein

[label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC

[label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2

[label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder,

fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular

Responses\n(e.g., Inflammation,\nChemotaxis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PAF_C18_1 -> PAFR [label="Binds to"]; PAFR -> G_protein [label="Activates"];

G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 ->

DAG; IP3 -> ER [label="Binds to IP3R on"]; ER -> Ca_release [label="Induces"]; DAG -> PKC

[label="Activates"]; Ca_release -> Downstream; PKC -> Downstream; } .dot Figure 1. Simplified

PAF C-18:1 signaling pathway.
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// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

isolate_neutrophils [label="Isolate Neutrophils", fillcolor="#4285F4", fontcolor="#FFFFFF"];

label_cells [label="Label with Calcein-AM", fillcolor="#FBBC05", fontcolor="#202124"];

prepare_chamber [label="Prepare Chemotaxis Chamber\n(Add PAF C-18:1 to lower wells)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; add_cells [label="Add Labeled Neutrophils\nto

Upper Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate (37°C, 60-

90 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Migrated

Cells\n(Fluorescence Reading)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> isolate_neutrophils; isolate_neutrophils -> label_cells; label_cells -> add_cells;

prepare_chamber -> add_cells; add_cells -> incubate; incubate -> quantify; quantify -> end; }

.dot Figure 2. Experimental workflow for a neutrophil chemotaxis assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cell_culture [label="Cell Culture & Serum Starvation", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; stimulate [label="Stimulate with PAF C-18:1", fillcolor="#FBBC05",

fontcolor="#202124"]; lyse_cells [label="Cell Lysis (RIPA Buffer)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; protein_quant [label="Protein Quantification (BCA)", fillcolor="#F1F3F4",

fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; transfer [label="Transfer to Membrane", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"];

primary_ab [label="Primary Antibody Incubation\n(e.g., anti-pERK)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection",

fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> stimulate; stimulate -> lyse_cells; lyse_cells ->

protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking

-> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> end; }

.dot Figure 3. General workflow for Western blotting analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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